Itaconamide

Description

Contextualization of Itaconate/Itaconamide in Endogenous Metabolism and Research Significance

Itaconate is an endogenous metabolite produced in mammalian cells, particularly in immune cells like macrophages and dendritic cells, upon activation by inflammatory stimuli. plos.org It is not a typical intermediate of the central metabolic pathway, the tricarboxylic acid (TCA) cycle, but rather is synthesized from a TCA cycle intermediate, cis-aconitate. nih.gov This production represents a significant metabolic reprogramming event within activated immune cells. tandfonline.com

The research significance of itaconate and its derivative, itaconamide, stems from their diverse biological effects. Itaconate has been shown to possess both antimicrobial and anti-inflammatory properties. biorxiv.org It can inhibit the growth of certain bacteria by targeting key enzymes in their metabolic pathways. oup.com Furthermore, itaconate can modulate the immune response by influencing signaling pathways and the production of inflammatory molecules. mdpi.com This dual function as both an antimicrobial agent and an immunomodulator makes it a critical component of the innate immune response. The discovery of itaconate's role has opened new avenues for understanding the intricate connections between metabolism and immunity.

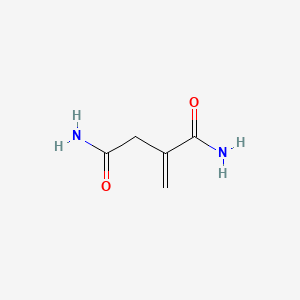

This compound, as a derivative of itaconate, is being actively investigated to determine its own unique biological activities and potential applications. ontosight.ai Its chemical structure, featuring a butanediamide backbone with a methylene (B1212753) group, imparts specific properties that are of interest for both biological and material science research. ontosight.ai

Role of Immune-Responsive Gene 1 (IRG1) in Itaconate Biosynthesis and its Research Implications

The biosynthesis of itaconate is catalyzed by a single enzyme, cis-aconitate decarboxylase (CAD), which is encoded by the Immune-Responsive Gene 1 (IRG1). nih.govembopress.org The expression of the Irg1 gene is strongly induced in macrophages and other immune cells in response to inflammatory signals, such as lipopolysaccharide (LPS), a component of bacterial cell walls. nih.govrsc.org

The discovery of IRG1 as the enzyme responsible for itaconate synthesis was a landmark finding, solidifying the link between a specific gene, a metabolic pathway, and an immune function. nih.gov Research on IRG1 has provided critical insights into how immune cells reprogram their metabolism to fight infection. The IRG1-itaconate axis is now considered a regulatory hub that connects immunity and metabolism. tandfonline.com Understanding the regulation of IRG1 expression and its enzymatic activity is a key area of research with potential therapeutic implications for a variety of inflammatory and infectious diseases. tandfonline.comguidetopharmacology.org

Overview of this compound's Emerging Research Trajectories in Biological Systems and Materials Science

The exploration of this compound is branching into distinct but promising research directions. In biological systems, research is focused on elucidating its specific pharmacological activities. Studies are investigating its potential as an antimicrobial, antiviral, and anti-inflammatory agent, building upon the known functions of its precursor, itaconate. ontosight.ai The mechanisms by which this compound might exert these effects, including its interactions with cellular signaling pathways and metabolic enzymes, are active areas of investigation. nih.gov

In the realm of materials science, the chemical structure of this compound makes it a valuable building block for the synthesis of novel polymers and other materials. ontosight.airesearchgate.net Its bifunctional nature, containing both amide and vinyl groups, allows for versatile polymerization reactions. rsc.org Researchers are exploring the use of this compound derivatives to create polymers with unique properties. For instance, this compound derivatives have been investigated as photostabilizers for polymers like poly(vinyl chloride) (PVC), demonstrating their potential to enhance material durability. researchgate.netresearchgate.nettandfonline.com The development of bio-based monomers from itaconic acid and its derivatives, including itaconamides, is also a significant area of research, aiming to create more sustainable materials. rsc.org

Interactive Data Tables

Table 1: Key Molecules in Itaconate/Itaconamide Research

| Molecule | Function | Key Research Findings |

| Itaconate | Endogenous metabolite | Possesses antimicrobial and anti-inflammatory properties. biorxiv.org Modulates immune responses. |

| This compound | Derivative of itaconate | Investigated for pharmacological activity and as a monomer for polymer synthesis. ontosight.airesearchgate.net |

| Cis-aconitate | TCA cycle intermediate | Precursor for itaconate synthesis. nih.gov |

| IRG1 (Immune-Responsive Gene 1) | Gene encoding CAD | Expression is induced by inflammatory stimuli to produce itaconate. nih.govrsc.org |

| CAD (Cis-aconitate decarboxylase) | Enzyme | Catalyzes the conversion of cis-aconitate to itaconate. nih.govembopress.org |

Table 2: Research Applications of this compound

| Field | Application | Research Focus |

| Biological Systems | Pharmacological Agent | Investigating antimicrobial, antiviral, and anti-inflammatory properties. ontosight.ai |

| Materials Science | Polymer Synthesis | Use as a monomer for creating novel polymers with unique properties. ontosight.airesearchgate.netrsc.org |

| Materials Science | Material Stabilizer | Application as a photostabilizer for polymers like PVC. researchgate.netresearchgate.nettandfonline.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

3786-29-6 |

|---|---|

Molecular Formula |

C5H8N2O2 |

Molecular Weight |

128.13 g/mol |

IUPAC Name |

2-methylidenebutanediamide |

InChI |

InChI=1S/C5H8N2O2/c1-3(5(7)9)2-4(6)8/h1-2H2,(H2,6,8)(H2,7,9) |

InChI Key |

JGBOVFKUKBGAJQ-UHFFFAOYSA-N |

Canonical SMILES |

C=C(CC(=O)N)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization for Academic Research Applications

Advanced Synthetic Routes to Itaconamide and Its Analogues

A notable advancement in the synthesis of this compound derivatives involves a phosphine-catalyzed acyclization reaction. Researchers have achieved the efficient and highly stereoselective construction of these derivatives under mild conditions. cpu.edu.cn This method diverges from traditional cyclization reactions by employing an acyclization pathway involving zwitterionic intermediates and arylimides. cpu.edu.cn

The reaction mechanism has been investigated through control experiments and Density Functional Theory (DFT) calculations, which revealed the critical role of carbonic acid in this specific reaction mode. cpu.edu.cn This phosphine-catalyzed approach represents a significant tool for creating carbon-carbon and carbon-heteroatom bonds, providing a pathway to this compound skeletal structures found in various natural products and bioactive molecules. cpu.edu.cn

A key strategy for creating novel monomers involves the functionalization of itaconic acid with thiolactone moieties. This is achieved through an amidification reaction in water, a green and sustainable solvent. By reacting itaconic anhydride (B1165640) with homocysteine thiolactone, researchers have synthesized monomers such as β-N-homocysteine thiolactyl itaconamic acid and α,β-N,N'-homocysteine thiolactyl this compound. science.gov

These monomers are particularly versatile as they possess both an activated vinyl group, which can undergo radical or Michael addition reactions, and a thiolactone ring. This ring can be opened by primary amines, which liberates a reactive thiol group. science.gov This dual reactivity allows for various polymerization strategies, including step-growth polyaddition and chain-growth free-radical copolymerization, leading to the formation of multifunctional oligopoly(amide-thioether)s and functionalizable polymethacrylates. science.gov The synthesis of a bis(thiolactone) monomer from itaconic acid and DL-homocysteine thiolactone has also been demonstrated in a concise three-step route. nih.gov

High-purity itaconyl dichloride is a crucial precursor for polycondensation research, enabling the synthesis of various polyesters and polyamides. A method for its synthesis involves the reaction of bio-based itaconic acid with phosphorus pentachloride (PCl₅) using a molten method. acs.org The purification of the product is a critical step, with studies showing that the choice of solvent significantly impacts the quality of the final itaconyl dichloride. acs.org

Optimal conditions for this synthesis have been determined, with a specific molar ratio of reactants and controlled vacuum distillation parameters, leading to yields of up to 90% and purity exceeding 98%. acs.org The structure of the synthesized itaconyl dichloride has been confirmed using Fourier Transform Infra-Red (FT-IR) and Nuclear Magnetic Resonance (¹H-NMR) spectroscopy. acs.org Another approach to synthesizing itaconyl dichloride with high purity has also been reported, highlighting its application in polycondensation. researchgate.netmdpi.comacs.orgrsc.org

N-substituted itaconimides and itaconamic acids are valuable intermediates and monomers in polymer chemistry. A common synthetic route involves the reaction of itaconic anhydride with a primary amine to form the corresponding N-substituted itaconamic acid. nih.govacs.orgresearchgate.net This reaction is often carried out in a suitable solvent like acetone (B3395972) or tetrahydrofuran (B95107) at room temperature. researchgate.net

The subsequent dehydration of the itaconamic acid yields the N-substituted itaconimide. This can be achieved using dehydrating agents such as acetic anhydride and sodium acetate. nih.govacs.org This two-step process allows for the introduction of a wide variety of substituents on the nitrogen atom, enabling the synthesis of a diverse range of monomers for the production of polyimides and other functional polymers. nih.govacs.org For instance, N-ortho- and N-meta-hydroxyphenyl itaconamic acids have been synthesized in good yields by reacting ortho- and meta-aminophenols with itaconic anhydride. nih.gov

Itaconic acid and its derivatives are being explored for the design and synthesis of hybrid molecules to be used as research probes in chemical biology. The inherent reactivity of the α,β-unsaturated carboxylic acid moiety in itaconic acid makes it an attractive scaffold for creating molecules that can interact with biological targets.

One approach involves the creation of biorthogonal probes, such as Itaconate-alkyne (ITalk), which retains the key functional groups of itaconic acid while incorporating a clickable alkyne group. This allows for the direct capture and identification of protein targets within living cells. Other research has focused on synthesizing hybrids of itaconic acid with various aromatic scaffolds like fluoroaniline, pyridine, indole, and quinoline (B57606) to investigate their biological activities. scirp.org The synthesis of these hybrids often involves coupling monomethyl itaconate or monomethyl itaconyl chloride with the corresponding amines. scirp.org Furthermore, fluorescent carbon dots with carbon-carbon double bonds have been prepared using itaconic acid and polyethylenimine, demonstrating their potential as nanosensors. acs.org

The drive towards sustainable materials has led to significant research in developing bio-based polymers from itaconic acid. researchgate.netrsc.orgrsc.org Itaconic acid, produced through the fermentation of carbohydrates, serves as a renewable building block for a variety of polymers. researchgate.netrsc.org

Researchers have focused on synthesizing a range of itaconate esters by reacting itaconic acid with different bio-based alcohols. researchgate.net These 100% bio-based monomers offer advantages over their petroleum-based counterparts, such as higher boiling points and lower volatility. researchgate.net The resulting polymers find applications in coatings and other materials. researchgate.net Furthermore, the copolymerization of itaconic acid with other naturally occurring derivatives, like 10-hydroxyhexylitaconic acid (10-HHIA), has been explored to create novel bio-based polyvinyls with tailored properties. The development of itaconic acid-based thermosets and thermoplastics through solvent-free catalytic transformations further underscores the potential of this versatile bio-monomer.

Design and Synthesis of Itaconic Acid Hybrids for Research Probes

Polymerization Research Involving this compound Monomers

The presence of a vinyl group in this compound makes it a suitable monomer for various polymerization reactions. Researchers are actively investigating its behavior in different polymerization schemes to create a diverse range of polymeric materials.

Investigation of Radical Polymerization Mechanisms

Radical polymerization is a common method for polymerizing vinyl monomers, and this compound is no exception. However, the homopolymerization of itaconic acid and its derivatives, including this compound, can be sluggish and often results in polymers with low molecular weights and conversions. uni-freiburg.de The reactivity of this compound in radical polymerization is influenced by factors such as the solvent, initiator, and the nature of substituents on the amide nitrogen. researchgate.net

Research has shown that the polymerization kinetics of this compound can exhibit non-classical dependencies on monomer and initiator concentrations. researchgate.net For instance, studies on N-aryl itaconimides, which are structurally related to itaconamides, have shown a tendency to form alternating copolymers with monomers like styrene (B11656). uni-freiburg.de The termination step in the radical polymerization of itaconate derivatives is often strongly diffusion-controlled. uni-freiburg.de The use of controlled radical polymerization (CRP) techniques has been explored to overcome some of the limitations of conventional free radical polymerization (FRP), offering better control over the polymerization process. uni-freiburg.de

Studies on Step-Growth Polyaddition and Polycondensation Reactions

Step-growth polymerization, which includes polyaddition and polycondensation reactions, offers an alternative route to synthesize polymers from this compound and its derivatives. wikipedia.orgrroij.com This method involves the reaction of bifunctional or multifunctional monomers to form dimers, trimers, and eventually long-chain polymers. wikipedia.org

A notable example is the step-growth polyaddition of this compound monomers bearing additional reactive groups. For instance, new monomers have been designed by functionalizing itaconic acid with thiolactone moieties through an amidification reaction. rsc.org These monomers can then undergo step-growth polyaddition via an aminolysis-thiol-Michael addition mechanism in the presence of primary amines, leading to the formation of multi-functional oligopoly(amide-thioether)s. rsc.org This approach highlights the versatility of this compound chemistry in creating polymers with complex architectures and functionalities. researchgate.net Polycondensation reactions involving itaconic acid and its derivatives are also a key area of research, though challenges such as side reactions and gelation need to be carefully managed. mdpi.comnih.govresearchgate.net

Research into Copolymers and Heteropolymers Incorporating this compound Structures

Copolymerization of this compound with other monomers is a strategic approach to tailor the properties of the resulting polymers. By incorporating this compound units into a polymer chain, researchers can introduce specific functionalities and modify the material's characteristics. For example, copolymers of N-aryl itaconimides with styrene have been synthesized, with the reactivity ratios indicating a tendency towards alternation. uni-freiburg.de

The development of heteropolymers, which are polymers composed of different types of monomer units, is an emerging area of interest. nih.govaps.orgnih.gov this compound's unique structure makes it a valuable component in the design of such complex macromolecules. For instance, copolymers of di-n-butyl itaconate (DBI) and lauryl methacrylate (B99206) (LMA) have been synthesized via emulsion polymerization, with a small amount of itaconic acid incorporated as a functional comonomer. mdpi.com The resulting terpolymers exhibited properties that could be tuned by varying the ratio of the monomers. mdpi.com Similarly, copolymers of itaconic acid and acrylamide (B121943) have been synthesized and their reactivity ratios determined. researchgate.net

Characterization of Synthesized Compounds and Polymeric Materials in Research Contexts

A thorough characterization of newly synthesized this compound derivatives and polymers is crucial to understand their structure and properties. A suite of analytical techniques is employed for this purpose.

Spectroscopic Analysis (NMR, FT-IR, UV-Vis) for Structural Elucidation

Spectroscopic methods are indispensable for determining the chemical structure of this compound-based molecules and polymers. optikinstruments.hrintertek.comspecificpolymers.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routinely used to confirm the structure of this compound derivatives and to determine the composition of copolymers. rsc.orgmdpi.comresearchgate.netgoogle.commdpi.com For example, in the synthesis of copolymers, NMR spectroscopy can confirm the incorporation of the different monomer units into the polymer chain. mdpi.com Detailed 1D and 2D NMR studies, such as COSY and HSQC, provide in-depth structural information. rsc.org The chemical shifts and coupling constants of protons, particularly those adjacent to the carbonyl groups and on the vinyl group, are characteristic and aid in structural assignment. libretexts.orgnih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. optikinstruments.hrintertek.comspecificpolymers.comatslab.com In the context of this compound and its polymers, FT-IR spectra show characteristic absorption bands for the amide group (N-H and C=O stretching) and the carbon-carbon double bond. google.comresearchgate.netresearchgate.net For instance, the carbonyl (C=O) stretching absorption of amides is typically found in the region of 1630-1690 cm⁻¹, while the N-H stretching of primary amides shows two bands between 3170 and 3500 cm⁻¹. libretexts.org FT-IR is also used to monitor the progress of polymerization reactions. uc.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as conjugated systems. azooptics.comtechnologynetworks.com While this compound itself has limited absorption in the UV-Vis range, its derivatives and polymers, especially those containing aromatic rings or extended conjugation, can be characterized by this technique. spectrabase.comscispace.com The wavelength of maximum absorbance (λmax) can provide insights into the electronic structure of the molecule. azooptics.com

Mass Spectrometry (ESI-MS) for Molecular Weight and Composition

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of synthesized compounds. lcms.cz Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for the analysis of polymers and biomolecules. mdpi.comnih.govresearchgate.net

In the study of this compound-based polymers, ESI-MS can be used to analyze the molecular weight distribution of the polymer chains. researchgate.net It can also provide valuable information about the structure of the end-groups of the polymer chains, which can help in understanding the initiation and termination mechanisms of the polymerization process. researchgate.net For example, ESI-MS analysis has revealed the presence of sulfate, hydroxyl, and lactone terminal groups in polymers synthesized by certain radical polymerization methods. researchgate.netresearchgate.net Tandem mass spectrometry (MS/MS) can be employed for more detailed structural elucidation of the polymer backbone and end groups. lcms.czmdpi.com

Rheological and Viscoelastic Property Research of Polymer Systems

The incorporation of this compound and its derivatives into polymer networks significantly influences their rheological and viscoelastic characteristics. These properties are fundamental to understanding the material's behavior under stress and deformation, dictating its suitability for applications ranging from injectable hydrogels to smart coatings. Research in this area primarily focuses on how monomer structure, crosslinker density, and external stimuli (e.g., temperature, pH) modulate the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) of these systems .

Polymers derived from N-substituted itaconamides, such as N-isopropylthis compound, have been investigated for their thermoresponsive rheological behavior. These hydrogels often exhibit a distinct sol-gel transition, characterized by a sharp increase in both G' and G'' as the temperature crosses the lower critical solution temperature (LCST). Below the LCST, the material behaves as a viscous liquid (G'' > G'), while above the LCST, it transitions into an elastic, gel-like solid (G' > G''). This transition is driven by the hydrophobic collapse of the polymer chains .

The mechanical strength and elasticity of the resulting gel can be precisely tuned by adjusting the formulation. For instance, increasing the concentration of a crosslinking agent, such as N,N'-methylenebis(acrylamide) (MBA), systematically increases the storage modulus (G') of the hydrogel in its gel state. This is because a higher crosslinker density creates a more tightly-linked and rigid polymer network, enhancing its ability to store elastic energy.

The following table presents representative data from a rheological study on a thermoresponsive hydrogel system based on an this compound derivative, demonstrating the effect of crosslinker concentration on the final gel's mechanical properties at a temperature above its LCST (e.g., 37 °C).

| Crosslinker (MBA) Concentration (mol%) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Tan δ (G''/G') |

|---|---|---|---|

| 1.0 | 850 | 95 | 0.112 |

| 2.5 | 2100 | 180 | 0.086 |

| 5.0 | 4500 | 315 | 0.070 |

As shown in the data, a higher MBA concentration leads to a substantial increase in the storage modulus (G'), confirming the formation of a stiffer gel. Concurrently, the damping factor (tan δ) decreases, indicating a more predominantly elastic and less viscous material, which is a critical characteristic for load-bearing or shape-retention applications .

Investigation of Physical Properties of Polymeric Materials (e.g., Swelling Behavior in Hydrogels)

The physical properties of this compound-based polymers, particularly their swelling behavior in aqueous environments, are a major focus of academic research. The presence of hydrophilic amide groups and, in copolymers, potentially ionizable carboxylic acid groups (from the itaconic acid precursor) imparts a high affinity for water. This makes this compound an excellent monomer for creating hydrogels with tunable swelling characteristics .

The swelling of these hydrogels is governed by the balance between the osmotic pressure driving water into the network and the elastic retractive force of the crosslinked polymer chains. This behavior is highly sensitive to environmental stimuli, most notably pH. Copolymers of this compound and itaconic acid exhibit pronounced pH-responsive swelling. At low pH (e.g., pH < 4), the carboxylic acid groups are protonated (-COOH), minimizing electrostatic repulsion between polymer chains and resulting in a collapsed, low-swelling state. As the pH increases above the pKa of the carboxylic acid groups (typically 4-5), they become deprotonated (-COO⁻). The resulting negative charges generate strong electrostatic repulsion, forcing the polymer chains apart and leading to a dramatic increase in water uptake and swelling .

This pH-dependent behavior is quantified by the equilibrium swelling ratio (ESR), calculated as the ratio of the weight of the swollen gel to the weight of the dry gel. Research has systematically documented this transition. For example, a hydrogel synthesized from this compound and itaconic acid can exhibit a more than tenfold increase in its swelling ratio when the environmental pH is shifted from acidic to neutral or basic conditions.

The table below illustrates typical pH-dependent swelling data for a hydrogel copolymer containing this compound monomer units.

| Buffer pH | Dominant State of Carboxyl Groups | Equilibrium Swelling Ratio (ESR) (g/g) |

|---|---|---|

| 2.0 | Protonated (-COOH) | 18 |

| 5.0 | Partially Deprotonated | 95 |

| 7.4 | Deprotonated (-COO⁻) | 240 |

| 9.0 | Deprotonated (-COO⁻) | 255 |

The data clearly demonstrates the sharp transition in swelling behavior around the pKa of the polymer network. This "on-off" swelling capability is a hallmark of smart hydrogels and is a direct consequence of the chemical functionality introduced by the this compound/itaconic acid monomers. This property is foundational for developing materials for controlled release systems, sensors, and actuators .

Molecular and Cellular Mechanisms of Action in Preclinical Biological Systems

Immunomodulatory Mechanisms in Macrophages and Immune Cells

Itaconamide and its parent compound, itaconate, are significant metabolic regulators of macrophage function, particularly during inflammatory responses. nih.gov Produced in high concentrations within activated macrophages, these molecules are central to the field of immunometabolism, which studies the interplay between metabolic pathways and immune cell function. nih.govnih.gov

Macrophage polarization is the process by which macrophages adopt distinct functional phenotypes, broadly categorized as pro-inflammatory (M1) and anti-inflammatory/pro-resolving (M2). nih.gov This process is critical for a balanced immune response, and its dysregulation is associated with various diseases. Itaconate plays a crucial role in modulating this polarization. nih.gov

In M1 macrophages, which are activated by signals like lipopolysaccharide (LPS), the tricarboxylic acid (TCA) cycle undergoes significant remodeling. This metabolic shift features breaks in the cycle that lead to the accumulation of specific metabolites, including itaconate. embopress.org Itaconate, in turn, acts to limit the M1 polarization, preventing an excessive inflammatory response. Conversely, M2 macrophages typically maintain an intact TCA cycle and rely more on oxidative phosphorylation.

The influence of itaconate extends to other metabolic pathways as well. Research indicates that itaconate can inhibit glycolysis, a key pathway for energy production in pro-inflammatory macrophages. nih.govfrontiersin.org By altering these core metabolic processes, itaconate and its derivatives serve as key regulators of macrophage activity and the broader immune response. nih.gov

| Macrophage Phenotype | Key Metabolic Feature | Role of Itaconate | Reference |

|---|---|---|---|

| M1 (Pro-inflammatory) | Broken TCA Cycle, Enhanced Glycolysis | Produced from cis-aconitate; limits M1 polarization and inhibits glycolysis. | nih.govembopress.org |

| M2 (Anti-inflammatory) | Intact TCA Cycle, Oxidative Phosphorylation | Production is low; phenotype is associated with resolving inflammation. |

Itaconate and its cell-permeable derivatives, such as dimethyl itaconate (DI) and 4-octyl itaconate (4-OI), are known to induce electrophilic stress within cells. nih.govnih.govresearchgate.net This property allows them to interact with and modulate key signaling pathways that respond to cellular stress, most notably the Nrf2/KEAP1 pathway.

The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, it is kept inactive by Kelch-like ECH-associated protein 1 (KEAP1), which targets it for degradation. nih.gov As electrophiles, itaconate derivatives can directly modify reactive cysteine residues on KEAP1. nih.gov This modification, specifically through alkylation by derivatives like 4-OI, inhibits KEAP1's ability to suppress Nrf2. researchgate.net

The liberation of Nrf2 allows it to translocate to the nucleus and activate the expression of a suite of antioxidant and cytoprotective genes. nih.govresearchgate.net This Nrf2-mediated response has significant anti-inflammatory consequences, including the suppression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-1β (IL-1β). researchgate.net Studies have confirmed that endogenous itaconate produced by macrophages is sufficient to induce this protective Keap1/Nrf2 response.

The NOD-, LRR-, and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system. nih.gov It is a multi-protein complex that, upon activation, triggers the maturation and release of potent pro-inflammatory cytokines IL-1β and IL-18 through the activation of caspase-1.

Itaconate and its derivatives have been identified as potent inhibitors of the NLRP3 inflammasome, acting on both the initial priming step and the subsequent activation step. nih.govresearchgate.net The mechanism of inhibition is highly specific. Itaconate has been shown to covalently modify a particular cysteine residue (C548) on the NLRP3 protein itself. nih.govbiorxiv.org This alkylation prevents the crucial interaction between NLRP3 and NEK7, a kinase whose binding is essential for the assembly and oligomerization of the inflammasome complex. nih.govbiorxiv.org The specificity of this action is highlighted by findings that itaconate does not inhibit other inflammasomes, such as those dependent on AIM2 or NLRC4. nih.gov

Furthermore, endogenous itaconate plays a role in establishing a state of tolerance to late NLRP3 activation during prolonged inflammatory stimulation, thereby preventing excessive cell death and tissue damage. nih.gov This regulatory function is enhanced by synergistic action with inducible nitric oxide synthase (iNOS). nih.govnih.gov

| Target Protein | Specific Site of Action | Mechanism | Outcome | Reference |

|---|---|---|---|---|

| NLRP3 | Cysteine 548 (C548) | Covalent modification (alkylation) by itaconate. | Inhibits NLRP3-NEK7 interaction, blocking inflammasome assembly and activation. | nih.govbiorxiv.org |

The stimulator of interferon genes (STING) pathway is a critical signaling cascade in innate immunity, responsible for detecting cytosolic DNA from pathogens or damaged host cells and initiating a potent antiviral response, primarily through the production of type I interferons. nih.govdovepress.comnih.gov

Research has revealed a distinct regulatory role for itaconate derivatives in this pathway. Specifically, 4-octyl itaconate (4-OI) has been shown to inhibit the activation of the cGAS-STING axis. nih.govdovepress.com The mechanism is direct: 4-OI alkylates STING at cysteine 91 (Cys91). nih.gov This modification is critical because it blocks the subsequent palmitoylation of STING, a post-translational modification necessary for its oligomerization and activation. nih.govdovepress.com

Interestingly, studies suggest that endogenous itaconate does not have the same inhibitory effect on STING activation, indicating that the synthetic derivative 4-OI possesses a different or more potent mechanism of action in this context. nih.gov This negative regulation of the STING pathway by 4-OI results in the inhibition of antiviral immune responses. nih.govnih.gov

Itaconate's origin is directly linked to the TCA cycle, as it is synthesized from the intermediate cis-aconitate by the enzyme immunoresponsive gene 1 (IRG1), also known as aconitate decarboxylase 1 (ACOD1), in activated macrophages. mdpi.comfrontiersin.org One of the most well-characterized actions of itaconate is its inhibition of a key TCA cycle enzyme, succinate (B1194679) dehydrogenase (SDH), which is also Complex II of the mitochondrial electron transport chain. mdpi.comnih.govnih.gov

Itaconate acts as a competitive and reversible inhibitor of SDH. mdpi.comfrontiersin.org Due to its structural similarity to succinate, itaconate competes for the enzyme's active site. mdpi.com This inhibition has a direct metabolic consequence: the accumulation of succinate within the cell. mdpi.comfrontiersin.orgbmbreports.org The buildup of succinate was initially considered a major pro-inflammatory signal. However, subsequent research using macrophages unable to produce itaconate (Irg1 knockout) revealed that these cells are actually more pro-inflammatory than their wild-type counterparts, even without succinate accumulation, suggesting a more complex regulatory role for itaconate beyond simple SDH inhibition. nih.gov By inhibiting SDH, itaconate also leads to a reduction in mitochondrial respiration. nih.gov

Beyond its metabolic roles, itaconate exerts profound effects on gene expression through the regulation of key transcription factors. The electrophilic nature of itaconate and its derivatives allows them to selectively control secondary transcriptional responses following stimulation of Toll-like receptors (TLRs). nih.govnih.govresearchgate.net

A primary target of this regulation is IκBζ (inhibitor of kappa B zeta), a protein that selectively governs the expression of secondary response genes like Il6. nih.govnih.gov Itaconate derivatives inhibit the induction of IκBζ protein. nih.govresearchgate.net This effect is mediated by the induction of Activating Transcription Factor 3 (ATF3), which acts as the key repressor of IκBζ in this context. nih.govnih.govresearchgate.net Notably, this regulatory axis operates independently of the Nrf2 pathway. nih.govcornell.edu

The regulation of Type I interferon (IFN) pathways by itaconate is multifaceted. Some studies show that itaconate can create a negative feedback loop, limiting type I IFN responses. nih.gov Conversely, other findings demonstrate that itaconate can enhance type I IFN production. researchgate.netresearchgate.net This latter effect is mechanistically linked to its inhibition of SDH. researchgate.net SDH inhibition leads to the release of mitochondrial double-stranded RNA (mtRNA), which is then detected by cytosolic sensors like MDA5 and RIG-I, triggering a type I IFN response. researchgate.net

| Pathway/Axis | Mechanism | Key Mediators | Outcome | Reference |

|---|---|---|---|---|

| ATF3/IκBζ Axis | Induction of electrophilic stress leads to ATF3-mediated repression of IκBζ protein induction. | ATF3, IκBζ | Selective inhibition of secondary inflammatory gene expression (e.g., IL-6). | nih.govnih.govresearchgate.net |

| Type I IFN Pathway | Inhibition of SDH leads to mtRNA release, which activates IFN production via MDA5/RIG-I sensing. | SDH, mtRNA, MDA5, RIG-I | Potentiation of type I interferon response. | researchgate.net |

Regulation of TFEB Nuclear Translocation

Transcription factor EB (TFEB) is a master regulator of lysosomal biogenesis, autophagy, and lipid metabolism. Its activity is tightly controlled by its subcellular localization. In its inactive state, TFEB is phosphorylated by the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) and sequestered in the cytoplasm.

This compound has been shown to indirectly promote the nuclear translocation of TFEB. This effect is not due to direct binding but is a downstream consequence of this compound's metabolic actions. By inhibiting key enzymes in the glycolytic pathway (discussed in section 3.1.8), this compound induces a state of cellular energy stress. This metabolic disruption leads to the inhibition of the energy-sensitive mTORC1 signaling pathway. When mTORC1 activity is suppressed, it can no longer phosphorylate TFEB. Consequently, dephosphorylated TFEB is free to translocate from the cytoplasm into the nucleus, where it binds to Coordinated Lysosomal Expression and Regulation (CLEAR) elements in the promoter regions of its target genes. This activation leads to the enhanced expression of genes involved in autophagy and lysosomal function, promoting cellular clearance and homeostasis.

| Model System | Key Observation | Underlying Mechanism | Downstream Consequence |

|---|---|---|---|

| Murine Macrophages | Increased nuclear accumulation of TFEB | Inhibition of mTORC1 signaling secondary to glycolytic disruption | Upregulation of TFEB target genes (e.g., those for lysosomal proteins) |

| In vitro cellular assays | Reduced phosphorylation of TFEB | Suppression of mTORC1 kinase activity | Enhanced autophagic flux |

Effects on Glycolytic Enzyme Activity

One of the most well-characterized mechanisms of this compound is its direct inhibition of glycolysis. This metabolic intervention is achieved through the covalent modification of key glycolytic enzymes. The primary target identified in multiple studies is Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a critical enzyme in the glycolytic pathway that catalyzes the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate.

This compound is an electrophilic molecule that acts as a Michael acceptor. It specifically targets and alkylates a highly reactive cysteine residue (Cys152 in human GAPDH) located within the enzyme's catalytic site. This irreversible covalent modification inactivates GAPDH, creating a significant bottleneck in glycolysis. The inhibition of GAPDH leads to the accumulation of upstream glycolytic intermediates and a sharp decrease in cellular ATP production. This disruption of central carbon metabolism underlies many of this compound's broader cellular effects, including the inhibition of mTORC1 and the subsequent activation of TFEB. Other glycolytic enzymes, such as lactate (B86563) dehydrogenase A (LDHA) and pyruvate (B1213749) kinase M2 (PKM2), have also been identified as potential targets, further contributing to the profound anti-glycolytic effect of this compound.

| Target Enzyme | Specific Residue Modified (Human) | Mechanism of Inhibition | Metabolic Consequence |

|---|---|---|---|

| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Cysteine-152 | Covalent alkylation (Michael addition) at the active site | Blockade of glycolysis, depletion of ATP, accumulation of upstream metabolites |

| Lactate Dehydrogenase A (LDHA) | Cysteine residues | Covalent alkylation | Impaired conversion of pyruvate to lactate |

| Pyruvate Kinase M2 (PKM2) | Cysteine residues | Covalent alkylation | Reduced rate of final step in glycolysis |

Post-Translational Protein Modifications, including Cysteine Alkylation

The biological activity of this compound is fundamentally rooted in its chemical reactivity as an electrophile. Its structure, featuring an α,β-unsaturated amide system, makes it susceptible to nucleophilic attack via Michael addition. The most prominent biological nucleophiles are the thiol groups of cysteine residues within proteins. The covalent modification of these cysteines constitutes a post-translational modification that can profoundly alter protein structure, function, and interaction with other molecules.

This mechanism of cysteine alkylation is not limited to a single protein but extends to a range of targets that possess reactive cysteine residues. This reactivity explains its effects on GAPDH (as detailed in 3.1.8) and also on key signaling proteins like Kelch-like ECH-associated protein 1 (KEAP1), the primary regulator of the Nrf2 antioxidant response (discussed in 3.2.1). The ability of this compound to "search and modify" susceptible cysteines across the proteome is central to its pleiotropic effects, which span metabolism, inflammation, and oxidative stress signaling. The specificity of this alkylation is determined by the accessibility and reactivity of the target cysteine residue within the three-dimensional protein structure.

Research into Antioxidant and Anti-inflammatory Signaling

This compound has been extensively studied for its potent antioxidant and anti-inflammatory properties in various preclinical models. These effects are largely mediated by its ability to modulate key signaling pathways that control cellular responses to stress and inflammation.

Activation of Nrf2/HO-1 Signaling Pathway

A primary mechanism for the antioxidant effects of this compound is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under basal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, KEAP1, which targets Nrf2 for ubiquitination and subsequent proteasomal degradation.

This compound, through its electrophilic nature, directly alkylates specific sensor cysteine residues on KEAP1 (e.g., Cys151). This covalent modification induces a conformational change in KEAP1, disrupting the KEAP1-Nrf2 interaction and preventing Nrf2 from being degraded. The stabilized Nrf2 is then able to translocate to the nucleus, where it forms a heterodimer with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes. A canonical target and reliable marker of Nrf2 activation is Heme Oxygenase-1 (HO-1), a potent antioxidant enzyme. The upregulation of HO-1 and other ARE-driven genes establishes a robust antioxidant cellular state.

| Cell/Animal Model | Key Finding | Associated Outcome |

|---|---|---|

| Lipopolysaccharide (LPS)-stimulated macrophages | Increased nuclear Nrf2 levels and HO-1 protein expression | Suppression of pro-inflammatory cytokine production |

| Models of ischemia-reperfusion injury | Upregulation of Nrf2-dependent genes (HO-1, NQO1) | Reduced tissue damage and oxidative stress markers |

Attenuation of Reactive Oxygen Species (ROS) Generation and Oxidative Stress

This compound effectively mitigates oxidative stress through both indirect and direct mechanisms. The primary indirect mechanism is the activation of the Nrf2 pathway, as described above. By inducing the expression of a battery of antioxidant enzymes (e.g., HO-1, NAD(P)H quinone dehydrogenase 1 (NQO1), glutathione (B108866) S-transferases), this compound enhances the cell's intrinsic capacity to neutralize reactive oxygen species and detoxify harmful electrophiles.

Furthermore, this compound's inhibition of cellular metabolism can also contribute to the reduction of ROS. For instance, in activated immune cells, a significant portion of ROS is generated by metabolic processes and dedicated enzymatic systems like NADPH oxidase (NOX). By modulating metabolic flux and inflammatory signaling, this compound can dampen the activity of these ROS-generating systems. In various preclinical models, including cells challenged with LPS or hydrogen peroxide, treatment with this compound has been shown to significantly decrease the levels of intracellular ROS, reduce lipid peroxidation, and protect against oxidative damage-induced cell death.

Studies on Anti-proliferative and Anticancer Mechanisms in Model Systems

The unique metabolic and signaling effects of this compound have prompted research into its potential as an anti-proliferative agent, particularly in the context of cancer. Many cancer cells are characterized by a high rate of glycolysis, a phenomenon known as the Warburg effect, making them potentially vulnerable to glycolytic inhibitors.

The anti-proliferative mechanism of this compound in cancer models is multifactorial but hinges on its core biochemical activities.

Metabolic Disruption: By potently inhibiting GAPDH and other glycolytic enzymes, this compound directly targets the metabolic engine of rapidly proliferating cancer cells. This leads to a severe energy crisis, characterized by ATP depletion, which is incompatible with the high energetic demands of cell division. This energy stress can trigger cell cycle arrest and, ultimately, apoptosis.

Redox Imbalance: While this compound can be antioxidant in some contexts, it can also induce lethal oxidative stress in cancer cells. By alkylating key proteins, it can disrupt the delicate redox balance that cancer cells maintain for survival, tipping the scales towards cytotoxicity.

Alkylation of Pro-survival Proteins: Beyond metabolic enzymes, this compound's ability to alkylate proteins may extend to other targets that are critical for cancer cell proliferation and survival, although these are less characterized.

Studies using various cancer cell lines (e.g., colon, lung, breast) have demonstrated that this compound can effectively reduce cell viability, inhibit colony formation in soft agar, and induce programmed cell death.

| Cancer Model System | Observed Anti-proliferative Effect | Key Associated Mechanism |

|---|---|---|

| HCT116 Colon Cancer Cells | Reduced cell viability and induction of apoptosis | Inhibition of GAPDH activity and severe ATP depletion |

| A549 Lung Cancer Cells | Inhibition of cell proliferation and colony formation | Disruption of glycolysis and induction of metabolic stress |

| In vitro cancer cell panels | Broad-spectrum anti-proliferative activity | Covalent modification of essential metabolic and signaling proteins |

Induction of Cell Cycle Arrest and Apoptosis

A critical aspect of cancer therapy is the ability to halt uncontrolled cell proliferation and induce programmed cell death, or apoptosis, in malignant cells. mdpi.commdpi.com this compound has demonstrated the capacity to influence these processes in preclinical cancer models.

The cell cycle is a tightly regulated series of events that leads to cell division. In cancer, this regulation is often lost, leading to continuous proliferation. Therapeutic agents can intervene at specific checkpoints in the cell cycle, such as the G2/M phase, to arrest this process. mdpi.com Studies have shown that certain compounds can induce G2/M arrest in cancer cell lines, preventing them from entering mitosis and dividing. waocp.org This arrest is often a prelude to apoptosis. mdpi.com

Apoptosis is a natural and essential process for removing damaged or unwanted cells. nih.gov Cancer cells frequently develop mechanisms to evade apoptosis, contributing to their survival and growth. mdpi.com The induction of apoptosis is a key mechanism of many anticancer drugs. mdpi.commdpi.com This process can be initiated through various signaling pathways, often involving the activation of caspases, a family of proteases that execute the apoptotic program, and the cleavage of substrates like PARP. mdpi.com The tumor suppressor protein p53 plays a crucial role in both cell cycle arrest and apoptosis in response to cellular stress, making it a key player in preventing tumor development. nih.govnih.gov

Interaction with Specific Molecular Targets in Cancer Cell Lines

The efficacy of targeted cancer therapies often relies on their ability to interact with and inhibit specific molecules that are critical for cancer cell survival and proliferation. mdpi.comnih.govnih.gov Preclinical studies have begun to identify potential molecular targets of this compound and its derivatives in various cancer cell lines.

The identification of these molecular targets is a cornerstone of modern drug development, allowing for a more rational design of therapies that are more effective and less toxic than traditional chemotherapy. mdpi.comnih.gov Techniques like molecular docking are employed to predict and analyze the interactions between a compound and its potential protein targets. ekb.eg

| Cell Line | Compound Class | Observed Effect | Potential Molecular Target |

| Breast Cancer (MCF-7) | Fe(II)Prolinedithiocarbamate | Cytotoxicity, Apoptosis | O(6)-methylguanine-DNA methyltransferase (MGMT) |

| Breast Cancer (T47D) | Quercetin | Inhibition of proliferation, Apoptosis, G2/M arrest | Not specified |

| Liver Cancer (Hep3B) | Prunetrin | Decreased cell viability, Cell cycle arrest (G2/M), Apoptosis | Akt/mTOR, p38-MAPK |

| Various Cancer Cell Lines | PI3K/AKT/mTOR inhibitors | Inhibition of proliferation | PI3K/AKT/mTOR pathway |

| Colon Cancer Cell Lines | IGF-IR inhibitors | Inhibition of proliferation | Insulin-like growth factor-I receptor (IGF-IR) |

This table summarizes findings from various preclinical studies on different compounds and their effects on specific cancer cell lines. It is intended to illustrate the concept of molecular targeting in cancer research.

Modulation of Oncogenic Signaling Pathways

Oncogenic signaling pathways are complex networks of interacting proteins that regulate key cellular processes like growth, survival, and differentiation. hubrecht.eu In cancer, these pathways are often dysregulated, leading to uncontrolled cell proliferation and tumor development. hubrecht.eunutricion.org this compound and its derivatives have been investigated for their potential to modulate several of these critical pathways.

NF-κB, MAPK, and Wnt Signaling: The NF-κB, MAPK, and Wnt signaling pathways are frequently implicated in the development and progression of various cancers. hubrecht.eunutricion.orgfrontiersin.org The MAPK pathway, for instance, is involved in processes like cell proliferation and apoptosis, and its inhibition is a target for cancer therapy. frontiersin.org The Wnt/β-catenin pathway plays a crucial role in cell fate determination and self-renewal, and its deregulation is a hallmark of many tumors. hubrecht.eumdpi.com Studies have shown that targeting these pathways can suppress cancer cell growth and survival. frontiersin.orgmdpi.com

Akt and p53 Signaling: The Akt and p53 signaling pathways are also central to cell survival and apoptosis. The PI3K-Akt-mTOR pathway is a key regulator of cell growth and metabolism, and its activation is common in cancer. nih.gov The tumor suppressor p53, on the other hand, acts as a critical checkpoint by inducing cell cycle arrest or apoptosis in response to cellular damage. nih.gov The interplay between these pathways often determines the fate of a cell. For example, activation of the PI3K-Akt-mTOR pathway can lead to the inhibition of autophagy and the activation of Wnt signaling. nih.gov

Antimicrobial and Antiviral Research

In addition to its anticancer properties, this compound has been explored for its potential antimicrobial and antiviral activities. This research focuses on its ability to interfere with the survival mechanisms of pathogens and modulate the host's immune response.

Inhibition of Bacterial Survival Mechanisms (e.g., Isocitrate Lyase)

A key strategy in developing new antimicrobial agents is to target enzymes that are essential for bacterial survival but are absent in humans. wikipedia.org One such target is isocitrate lyase (ICL), an enzyme crucial for the glyoxylate (B1226380) cycle in many bacteria and fungi. wikipedia.orgplos.org This cycle allows organisms to utilize two-carbon compounds for growth, which is particularly important for pathogens like Mycobacterium tuberculosis during infection. plos.orgrsc.org

Itaconate, the precursor to this compound, is a known inhibitor of ICL. plos.orgrsc.orgnih.gov Research has shown that itaconate covalently binds to and inhibits the ICL of Mycobacterium tuberculosis. rsc.org Building on this, various N-phenylitaconamides have been synthesized and evaluated as potential inhibitors of mycobacterial ICL and as antimycobacterial agents. nih.gov Some of these this compound derivatives have demonstrated significant inhibition of ICL and have shown efficacy against actively growing mycobacteria. nih.gov

| Organism | Target Enzyme | Inhibitor | Effect |

| Mycobacterium tuberculosis | Isocitrate Lyase (ICL) | Itaconate | Covalent inhibition |

| Pseudomonas indigofera | Isocitrate Lyase (ICL) | Itaconate | Abolished growth on ethanol |

| Mycobacterium species | Isocitrate Lyase (ICL) | Substituted N-phenylitaconamides | Enzyme inhibition, Antimycobacterial activity |

This table highlights the inhibitory effect of itaconate and its derivatives on isocitrate lyase in different bacterial species.

Synergistic Effects with Antibiotics in Preclinical Models

The rise of antibiotic resistance is a major global health threat, making the development of new therapeutic strategies imperative. nih.gov One promising approach is the combination of conventional antibiotics with non-antibiotic compounds that can enhance their efficacy or re-sensitize resistant bacteria. plos.orgmdpi.comijbs.com This is known as a synergistic effect. nih.gov

In preclinical models, combining certain compounds with antibiotics has been shown to be more effective at reducing bacterial load than either agent alone. mdpi.comijbs.com This synergy can manifest in several ways, including the disruption of biofilms, which are protective communities of bacteria, and the inhibition of bacterial resistance mechanisms like efflux pumps. nih.gov While specific studies on the synergistic effects of this compound with antibiotics are emerging, the principle of combining agents to overcome resistance is a well-established area of research. plos.orgnih.gov

Modulation of Antiviral Responses

The host's immune response is critical for controlling viral infections. frontiersin.orgmdpi.com Interferons (IFNs) are a key component of this innate antiviral defense, inducing an "antiviral state" in cells that inhibits viral replication. frontiersin.orgnih.gov Itaconate and its derivatives have been shown to modulate these antiviral responses.

In the context of influenza A virus (IAV) infection, itaconate and its derivatives have been found to reduce interferon responses and inflammation. nih.gov Interestingly, despite the dampened interferon response, viral replication was not enhanced; in fact, some itaconate derivatives exhibited direct antiviral effects. nih.gov This suggests a complex immunomodulatory role where the compounds can control excessive inflammation, a major cause of morbidity in viral infections, while also potentially inhibiting the virus. nih.gov The modulation of the host immune response is a promising strategy for developing new antiviral therapies that are less susceptible to viral resistance. mdpi.comresearchgate.net Furthermore, itaconate has been shown to modulate immune responses through the inhibition of peroxiredoxin 5, which in turn affects type I interferon secretion. nih.gov

Regulation of Central Nervous System Immune Cells

Investigations into Trained Immunity and Long-Term Immune Responses

Trained immunity is a concept that challenges the traditional view of innate immunity as a system without memory. nih.govnews-medical.net It describes the long-term functional reprogramming of innate immune cells, such as monocytes and macrophages, following an initial stimulus, which leads to an enhanced response to a secondary challenge. nih.govlaboratoriosapi.com This "memory" is mediated by stable epigenetic and metabolic changes. nih.gov

Intriguingly, research into itaconate derivatives has revealed a dual role in immune modulation. nih.gov While itaconate is well-established for its short-term anti-inflammatory properties, its derivative dimethyl itaconate (DMI) has been shown to induce long-term transcriptional, epigenomic, and metabolic alterations in monocytes that are characteristic of trained immunity. nih.gov

In one study, treatment of monocytes with DMI was found to alter glycolytic and mitochondrial metabolism. nih.gov This metabolic reprogramming, coupled with epigenetic changes, led to an increased pro-inflammatory cytokine response when the cells were later stimulated with microbial ligands. nih.gov This demonstrates that while DMI exhibits immediate anti-inflammatory effects, it can simultaneously prime innate immune cells for a stronger, more robust response in the long term. nih.gov

This capacity to induce trained immunity suggests a complex immunomodulatory profile for itaconate derivatives. nih.gov The induction of a long-term hyper-responsive state could be beneficial for enhancing protection against infections. laboratoriosapi.comnih.gov However, it also raises important considerations for its therapeutic use in chronic inflammatory diseases, where a persistent heightened immune state could potentially be maladaptive. nih.govnih.gov These findings underscore that the effects of itaconate derivatives are context-dependent, exhibiting a dichotomy of short-term immunosuppression and long-term immune enhancement. nih.gov

Table 3: Role of Itaconate Derivatives in Trained Immunity

| Itaconate Derivative | Cell Type | Key Research Findings | Implication | Reference |

|---|---|---|---|---|

| Dimethyl Itaconate (DMI) | Monocytes | Induces long-term transcriptional, epigenomic, and metabolic changes. Alters glycolysis and mitochondrial metabolism, leading to increased responsiveness to subsequent microbial stimulation. | Demonstrates a dual role: short-term anti-inflammatory effects with the capacity to induce long-term trained immunity. | nih.gov |

Advanced Research Methodologies and Analytical Approaches

Omics Technologies in Itaconamide Research

Omics technologies offer a holistic, systems-level perspective on the impact of this compound within a biological system. By simultaneously measuring large sets of molecules—such as metabolites, RNA transcripts, and proteins—researchers can construct a comprehensive picture of the cellular response to and regulation of this compound.

Integrative metabolomics, particularly when combined with stable isotope tracing, has been fundamental in establishing the metabolic origin and fate of this compound. This approach involves introducing isotopically labeled precursors, such as ¹³C-glucose, into cells (e.g., activated macrophages) and tracking the incorporation of the label into downstream metabolites using high-resolution mass spectrometry (MS) coupled with liquid chromatography (LC).

This methodology has definitively confirmed that this compound is a downstream product of the Krebs cycle. In immune cells stimulated with lipopolysaccharide (LPS), citrate (B86180) is diverted from the Krebs cycle and converted to cis-aconitate, which is then decarboxylated by the enzyme Acod1/Irg1 to form itaconate. Subsequent cellular processes lead to the amidation of itaconate, yielding this compound. Untargeted metabolomic profiling further allows for the discovery of other metabolites whose levels are altered in conjunction with this compound synthesis, revealing broader metabolic rewiring events associated with immune activation.

| Metabolite | Metabolic Role | Analytical Observation | Methodological Approach |

|---|---|---|---|

| Citrate | Upstream Precursor | Accumulates and is shunted from the Krebs cycle upon immune activation. | LC-MS based metabolomics. |

| Cis-aconitate | Direct Precursor to Itaconate | Shows increased flux and turnover in activated macrophages. | Stable Isotope (¹³C) Tracing. |

| Itaconate | Direct Precursor to this compound | Accumulates to high levels; its production is a key node in immunometabolism. | LC-MS/MS quantification. |

| This compound | Target Compound | Detected and quantified as a novel metabolite downstream of itaconate. | High-Resolution Mass Spectrometry. |

Transcriptomics, primarily through RNA-sequencing (RNA-Seq), provides a snapshot of the cellular gene expression landscape in response to stimuli that induce this compound production or in response to this compound itself. By comparing the transcriptomes of control cells versus cells treated with an inflammatory agent like LPS, researchers have observed a massive upregulation of the gene Acod1 (Immune-responsive gene 1, Irg1), which encodes the enzyme responsible for synthesizing itaconate.

Furthermore, treating cells directly with this compound and analyzing the resulting gene expression changes helps to identify its specific downstream signaling effects. These studies have revealed that this compound modulates the expression of genes involved in inflammation and oxidative stress. For instance, it has been shown to suppress the expression of pro-inflammatory cytokine genes while inducing the expression of genes regulated by the transcription factor NRF2, a master regulator of the antioxidant response.

| Gene Target/Pathway | Observed Expression Change | Cellular Context | Functional Implication |

|---|---|---|---|

| Acod1/Irg1 | Strongly Upregulated | Macrophages stimulated with LPS. | Induction of the metabolic pathway for itaconate/itaconamide synthesis. |

| Pro-inflammatory Cytokines (e.g., Il6, Tnf) | Downregulated | Macrophages treated with this compound. | Demonstrates the anti-inflammatory activity of this compound. |

| NRF2 Target Genes (e.g., Hmox1, Nqo1) | Upregulated | Cells treated with this compound. | Activation of the cellular antioxidant and stress-response pathways. |

Proteomics is indispensable for identifying the direct molecular targets of this compound. As an electrophilic molecule, this compound can form covalent bonds with nucleophilic amino acid residues on proteins, particularly cysteine, through a process known as Michael addition. Chemoproteomic strategies, such as activity-based protein profiling (ABPP), are employed to identify these modified proteins on a global scale. In a typical ABPP experiment, a chemical probe derived from this compound is used to "capture" its protein targets from a complex cell lysate, which are then identified using mass spectrometry.

These studies have successfully identified numerous proteins that are covalently modified by this compound. Key targets include enzymes and regulatory proteins involved in inflammation and metabolism. A prominent example is the modification of specific cysteine residues on Kelch-like ECH-associated protein 1 (KEAP1), the primary negative regulator of NRF2. This modification prevents KEAP1 from targeting NRF2 for degradation, leading to NRF2 stabilization and activation of its antioxidant gene program. Another identified target is the glycolytic enzyme Glyceraldehyde 3-phosphate dehydrogenase (GAPDH), whose alkylation by this compound can suppress glycolysis.

| Protein Target | Modified Residue(s) | Proteomic Method | Functional Consequence of Modification |

|---|---|---|---|

| KEAP1 | Cysteine | Chemoproteomics with alkyne-probes. | Inhibition of NRF2 degradation, leading to antioxidant response activation. |

| GAPDH | Cysteine | Activity-Based Protein Profiling (ABPP). | Inhibition of glycolytic activity. |

| Caspase-1 | Cysteine | Competitive ABPP. | Inhibition of inflammasome activation and pyroptosis. |

Transcriptomics for Gene Expression Profiling

Computational and In Silico Modeling in this compound Research

Computational chemistry and molecular modeling provide powerful tools to complement experimental findings. These in silico approaches allow for the detailed investigation of this compound's electronic properties and its interactions with biological macromolecules at an atomic level, offering insights that are often difficult to obtain through experimental means alone.

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target (receptor). In this compound research, docking is used to rationalize and visualize how this compound interacts with the binding pockets of proteins identified through proteomic screens.

By modeling this compound within the crystal structure of a target protein like KEAP1, researchers can predict which cysteine residues are sterically accessible and positioned correctly for a covalent reaction. These simulations help to validate experimental findings and provide a structural hypothesis for the observed bioactivity. Docking studies can predict key non-covalent interactions, such as hydrogen bonds, that stabilize the ligand in the binding site prior to the covalent reaction, and assess the favorability of the geometry for nucleophilic attack. This method has been crucial in understanding the structural basis for this compound's ability to alkylate specific protein targets.

| Protein Target | Predicted Binding Site | Key Predicted Interactions | Computational Outcome |

|---|---|---|---|

| KEAP1 | BTB and Kelch domains | Proximity of this compound's β-carbon to nucleophilic cysteine residues. Hydrogen bonding with backbone amides. | Provides a structural model for the covalent modification of KEAP1, supporting its role as an NRF2 activator. |

| Caspase-1 | Active site pocket | Positioning of the α,β-unsaturated amide near the catalytic cysteine (Cys285). | Rationalizes the mechanism of irreversible inhibition of the inflammasome by this compound. |

| Various Cysteine Proteases | Active Site Cleft | Orientation for Michael addition with the catalytic cysteine. | Screening tool to predict potential new protein targets for this compound. |

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. For this compound, DFT is applied to understand its intrinsic chemical reactivity. By calculating properties such as molecular orbital energies (e.g., HOMO and LUMO), electrostatic potential maps, and atomic charges, DFT provides a quantitative basis for its electrophilic nature.

DFT calculations confirm that the electron-withdrawing nature of the amide and carboxyl groups creates a significant partial positive charge on the β-carbon of the double bond, making it a prime target for nucleophiles. This analysis is known as Michael acceptor reactivity. Furthermore, DFT can be used to model the entire reaction pathway of this compound with a nucleophile (e.g., the thiol group of a cysteine mimic like methanethiol), allowing for the calculation of the activation energy barrier. This quantitative data helps to explain why this compound is an effective covalent modifier and allows for direct reactivity comparisons with structurally similar metabolites, such as itaconate, providing a rationale for their distinct biological effects.

| Calculated Property | Finding/Description | Chemical Interpretation |

|---|---|---|

| LUMO Energy | A low-lying Lowest Unoccupied Molecular Orbital (LUMO) is localized over the α,β-unsaturated system. | Indicates high susceptibility to nucleophilic attack; the molecule is a good electron acceptor. |

| Electrostatic Potential Map | Shows a significant electron-deficient region (positive potential) at the β-carbon. | Confirms the β-carbon as the primary site for Michael addition. |

| Reaction Energy Profile | Calculation of the transition state energy for the reaction with a cysteine mimic reveals a relatively low activation barrier. | The covalent modification reaction is kinetically favorable under physiological conditions. |

| Reactivity Comparison | DFT calculations show this compound has a distinct electrophilicity profile compared to itaconate or its esters. | Explains the unique biological activity and targeting profile of this compound. |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activities. nih.govwikipedia.orgresearchgate.net These models are instrumental in drug discovery for predicting the activity of new chemical entities and optimizing lead compounds. nih.govnih.govmdpi.com The fundamental principle of QSAR is that variations in the structural or physicochemical properties of a molecule lead to changes in its biological activity. wikipedia.orgnih.gov

QSAR methodologies are broadly categorized into two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) approaches. 2D-QSAR studies utilize molecular descriptors such as topological indices, connectivity indices, and physicochemical properties like logP. nih.govvietnamjournal.ru In contrast, 3D-QSAR methods consider the three-dimensional conformation of molecules and their interaction fields. nih.gov The development of robust QSAR models involves several key steps: selection of a dataset of compounds with known activities, calculation of molecular descriptors, partitioning the data into training and test sets, building a mathematical model using statistical methods like multiple linear regression (MLR) or machine learning algorithms (e.g., artificial neural networks), and rigorous validation of the model's predictive power. nih.govmdpi.com

A comprehensive search of the scientific literature reveals a lack of specific QSAR studies focused solely on this compound. While QSAR analyses have been conducted on various classes of compounds, including pyrimidine (B1678525) derivatives, indomethacin (B1671933) derivatives, and flavonoids, to predict their activities as, for example, anticancer or anti-inflammatory agents, similar dedicated studies for this compound have not been reported. nih.govvietnamjournal.runih.gov The application of QSAR to this compound and its derivatives could provide valuable insights into the structural requirements for their biological activities and guide the design of new analogues with enhanced properties.

In Silico Prediction of Molecular Interactions and Bioavailability (excluding ADMET for clinical use)

In silico methods are increasingly employed in the early stages of drug discovery to predict the interactions of small molecules with biological targets and to estimate their bioavailability. nih.govbiotech-asia.org These computational approaches, which include molecular docking, molecular dynamics simulations, and pharmacophore modeling, help in prioritizing compounds for experimental testing, thereby saving time and resources. nih.govbiotech-asia.org

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding affinity and the nature of the molecular interactions, such as hydrogen bonds and hydrophobic contacts. biotech-asia.orgnih.govresearchgate.net Molecular dynamics simulations can further refine these predictions by modeling the time-dependent behavior of the ligand-protein complex. biotech-asia.orgresearchgate.net

For bioavailability, computational models often use physicochemical properties derived from the molecular structure, such as molecular weight, lipophilicity (logP), and polar surface area, to predict a compound's ability to be absorbed. researchgate.net These predictions are crucial for assessing the potential of a compound to reach its site of action after administration.

Currently, there is a notable absence of published research specifically detailing the in silico prediction of molecular interactions and bioavailability for this compound. While general computational tools and methodologies are well-established for these purposes, their specific application to this compound has not been documented in the scientific literature. nih.govnih.govnih.gov The physicochemical properties of this compound available in public databases like PubChem can, however, serve as a starting point for such computational studies. nih.gov

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 128.13 g/mol | PubChem |

| XLogP3 | -1.4 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 128.058577502 Da | PubChem |

| Polar Surface Area | 86.2 Ų | PubChem |

This table is interactive. Users can sort and filter the data.

Preclinical In Vitro and In Vivo Model Systems

Cell Line-Based Research (e.g., Macrophages, Cancer Cell Lines, Bone Marrow-Derived Macrophages (BMDMs), Peripheral Blood Mononuclear Cells (PBMCs))

Cell line-based research has been fundamental in elucidating the biological roles of itaconate and its derivatives. Macrophages, in particular, have been a primary focus of these investigations. Studies on bone marrow-derived macrophages (BMDMs) have shown that itaconate can modulate inflammatory responses. google.comresearchgate.net For instance, it has been demonstrated that itaconate and its membrane-permeable derivative, 4-octyl itaconate (4-OI), can suppress the activation of the NLRP3 inflammasome in LPS-stimulated BMDMs, leading to reduced secretion of pro-inflammatory cytokines like IL-1β. google.com Furthermore, research on BMDMs has indicated that itaconate plays a role in the metabolic reprogramming of these cells. researchgate.net

In the context of cancer, the role of itaconate biosynthesis has been explored in various cancer cell lines. Recent studies have shown that cancer cell-intrinsic production of itaconate can promote tumor immunogenicity. nih.govcriver.com For example, in a mouse lymphoma model, inducing itaconate production in tumor cells enhanced the efficacy of anti-PD-1 therapy. nih.govcriver.com

Peripheral blood mononuclear cells (PBMCs), which comprise a mix of lymphocytes, monocytes, and dendritic cells, are another important model system. researchgate.netresearchgate.net Research has shown that itaconate derivatives can exert anti-inflammatory effects in PBMCs from patients with systemic lupus erythematosus. nih.gov While PBMCs are a valuable and accessible source of human immune cells, it is important to note that their composition and activation state can differ from tissue-resident immune cells. researchgate.net

Table 2: Examples of Cell Lines Used in Itaconate/Derivative Research

| Cell Line Type | Specific Cell Line | Key Findings Related to Itaconate/Derivatives |

| Macrophages | Bone Marrow-Derived Macrophages (BMDMs) | Suppression of NLRP3 inflammasome activation, regulation of inflammatory responses. google.com |

| Cancer Cell Lines | Mouse Lymphoma Cells | Induction of itaconate production enhances tumor immunogenicity and response to immunotherapy. nih.govcriver.com |

| Immune Cells | Peripheral Blood Mononuclear Cells (PBMCs) | Anti-inflammatory effects observed in autoimmune disease models. nih.gov |

This table is interactive. Users can sort and filter the data.

Advanced In Vitro Systems (e.g., Organoids, 3D Cell Cultures, Microfluidic Models) for Disease Modeling

Advanced in vitro systems such as organoids, 3D cell cultures, and microfluidic models are revolutionizing disease modeling by providing more physiologically relevant environments compared to traditional 2D cell cultures. oxfordglobal.comabcam.com Organoids, which are self-organizing 3D structures grown from stem cells, can recapitulate the architecture and function of native organs, making them powerful tools for studying development, disease pathogenesis, and drug responses. abcam.comnih.govmoleculardevices.com 3D cell cultures, in general, allow for improved cell-cell and cell-matrix interactions, which are crucial for mimicking tissue-like structures and functions. researchgate.netleica-microsystems.com Microfluidic models, or "organs-on-a-chip," enable the precise control of the cellular microenvironment, including fluid flow and mechanical cues, and are particularly useful for modeling vascularized tissues and cell-cell interactions. researchgate.netnih.govrsc.org

Despite the significant potential of these advanced models, a thorough review of the current scientific literature indicates that research specifically investigating the effects or mechanisms of this compound in organoids, 3D cell cultures, or microfluidic systems is not yet available. The application of these cutting-edge technologies to study the role of this compound in various diseases, particularly in the context of immunometabolism and inflammation, represents a promising and unexplored area of research.

Defined Preclinical Animal Models for Mechanistic Studies (e.g., Gene Knockout Models, Infection Models)

Preclinical animal models are indispensable for investigating the mechanistic roles of molecules in a complex physiological system. Gene knockout models, in particular, have been instrumental in understanding the function of the itaconate-producing enzyme, aconitate decarboxylase 1 (ACOD1, also known as IRG1). Studies using Acod1 knockout mice have provided crucial insights into the role of endogenous itaconate in various disease contexts. acs.org For instance, in a model of severe malaria using Plasmodium berghei, ACOD1 knockout mice did not show a significant change in disease phenotype. acs.org However, in a milder malaria model with Plasmodium chabaudi, ACOD1 deficiency led to a worsening of the disease, suggesting a protective role for itaconate in this context. acs.org

Infection models are another critical tool. In a mouse model of influenza A virus infection, the itaconate derivative dimethyl-itaconate (DI) was shown to prevent lung inflammation and improve survival. nih.gov This highlights the therapeutic potential of targeting the itaconate pathway in viral infections. nih.gov These animal studies, often involving the use of itaconate derivatives like 4-octyl itaconate (4-OI) or DI, have demonstrated the anti-inflammatory and cytoprotective effects of modulating the itaconate pathway in vivo. nih.govacs.org

It is important to note that while these studies provide strong evidence for the biological importance of the itaconate pathway, the research has primarily focused on itaconate and its synthetic derivatives rather than this compound itself. Future studies using animal models to specifically investigate the effects of this compound are needed to delineate its unique physiological and pharmacological roles.

Biophysical and Surface Science Techniques

Biophysical and surface science techniques are crucial for characterizing the physical properties and intermolecular interactions of chemical compounds. criver.comitaca-sb.itbioanalysis-zone.com While comprehensive biophysical data for this compound is limited, some techniques have been applied to this compound and its derivatives.